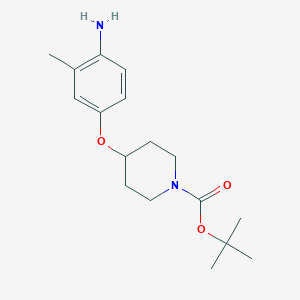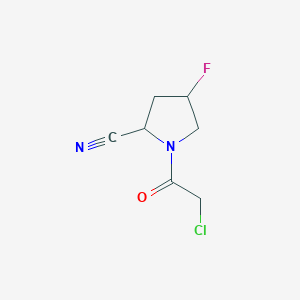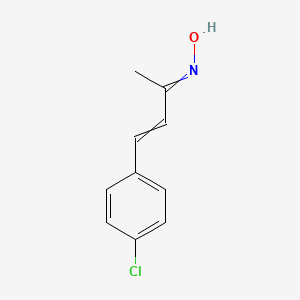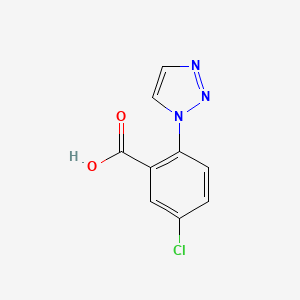
4-(3-Chloro-5-nitrophenyl)morpholine
Übersicht
Beschreibung
4-(3-Chloro-5-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11ClN2O3 It is a derivative of benzene, featuring a chlorine atom, a morpholine ring, and a nitro group as substituents
Vorbereitungsmethoden
The synthesis of 4-(3-Chloro-5-nitrophenyl)morpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of chlorobenzene to introduce the nitro group, followed by the substitution of the chlorine atom with a morpholine ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
4-(3-Chloro-5-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Chloro-5-nitrophenyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Chloro-5-nitrophenyl)morpholine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding to specific targets .
Vergleich Mit ähnlichen Verbindungen
4-(3-Chloro-5-nitrophenyl)morpholine can be compared with other similar compounds, such as:
1-Chloro-3-nitrobenzene: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity.
1-Chloro-4-nitrobenzene: Similar structure but different substitution pattern, leading to different chemical properties.
3-Morpholino-4-nitrobenzene:
Eigenschaften
Molekularformel |
C10H11ClN2O3 |
|---|---|
Molekulargewicht |
242.66 g/mol |
IUPAC-Name |
4-(3-chloro-5-nitrophenyl)morpholine |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-5-9(7-10(6-8)13(14)15)12-1-3-16-4-2-12/h5-7H,1-4H2 |
InChI-Schlüssel |
BBEOFLYUMJKIGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=CC(=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Acetyl-2-cyclopropylpyrazolo[1,5-a]pyridine](/img/structure/B8364278.png)








![6-Iodo-3-methylimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B8364338.png)


